Tosyl (4-Methyl) vs. Methoxy Substituent: Conformational and Electronic Differentiation with Crystallographic Support
The target compound incorporates a 4-methyl (tosyl) group on the sulfonamide phenyl ring, whereas the closest commercially available analog—N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzenesulfonamide (CAS: 121779-69-9)—contains a 4-methoxy substituent . While direct head-to-head comparative biological data are absent from the peer-reviewed literature for both compounds, crystallographic studies on structurally related N-acyl sulfonamides provide a class-level inference regarding the conformational consequences of aryl substitution. In N-(4-methylbenzoyl)-4-nitrobenzenesulfonamide, the dihedral angle between the nitrophenyl group and the –S–NH–C–O segment is 80.74(17)°, and the angle between nitrophenyl and methylphenyl groups is 87.66(14)° [1]. The methoxy analog introduces an additional hydrogen-bond acceptor (ether oxygen) and increased molecular weight (+16.0 g/mol; 412.4 vs. 396.4 g/mol) , which alters both lipophilicity (LogP) and potential intermolecular interaction networks compared to the methyl derivative.
| Evidence Dimension | Dihedral angle (nitrophenyl vs. –S–NH–C–O segment) in closely related N-acyl sulfonamide |
|---|---|
| Target Compound Data | N/A — direct crystallographic data not available for target compound |
| Comparator Or Baseline | N-(4-methylbenzoyl)-4-nitrobenzenesulfonamide: 80.74(17)° [1] |
| Quantified Difference | Class-level structural parameter; methyl vs. methoxy substitution alters molecular conformation and intermolecular hydrogen-bonding capacity |
| Conditions | Single-crystal X-ray diffraction; Acta Crystallographica Section E, 2012 [1] |
Why This Matters
For researchers screening sulfonamide libraries for crystallographic fragment-based drug discovery or solid-state characterization, the methyl (tosyl) derivative offers a distinct conformational and interaction profile compared to the methoxy analog, enabling differentiated sampling of chemical space.
- [1] Suchetan, P. A., Foro, S., & Gowda, B. T. N-(4-Methylbenzoyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2012, 68, o888. View Source
